molecular formula C22H27Br2NO3 B12694786 Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide CAS No. 105996-44-9

Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide

Cat. No.: B12694786
CAS No.: 105996-44-9
M. Wt: 513.3 g/mol
InChI Key: VNXJIZYCYMGERO-UHFFFAOYSA-M
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Description

Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide is a complex organic compound that features a brominated benzene ring, an ethanaminium group, and a phenoxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide typically involves multiple steps. One common route includes the bromination of a benzene derivative followed by the introduction of the ethanaminium group through a series of substitution reactions. The phenoxypropyl moiety is then attached via an etherification reaction. The final product is obtained after purification and crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the brominated benzene ring, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the bromine atom with various nucleophiles.

Scientific Research Applications

Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide involves its interaction with specific molecular targets. The brominated benzene ring can participate in electrophilic aromatic substitution reactions, while the ethanaminium group can interact with biological receptors. The phenoxypropyl moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneethanaminium, 4-chloro-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, chloride
  • Benzeneethanaminium, 4-fluoro-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, fluoride

Uniqueness

Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct from its chloro and fluoro analogs.

Properties

CAS No.

105996-44-9

Molecular Formula

C22H27Br2NO3

Molecular Weight

513.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl]-[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]-dimethylazanium;bromide

InChI

InChI=1S/C22H27BrNO3.BrH/c1-4-7-18-8-5-6-9-22(18)27-16-20(25)14-24(2,3)15-21(26)17-10-12-19(23)13-11-17;/h4-6,8-13,20,25H,1,7,14-16H2,2-3H3;1H/q+1;/p-1

InChI Key

VNXJIZYCYMGERO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC(COC1=CC=CC=C1CC=C)O)CC(=O)C2=CC=C(C=C2)Br.[Br-]

Origin of Product

United States

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